molecular formula C18H22ClN5O3S B470012 4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 347356-13-2

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B470012
CAS No.: 347356-13-2
M. Wt: 423.9g/mol
InChI Key: RBLIYAYJOXQORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a pyridazine-based heterocyclic compound featuring a morpholine substituent at the 4-position and a piperazine ring at the 6-position of the pyridazine core.

Properties

IUPAC Name

4-[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c19-15-1-3-16(4-2-15)28(25,26)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-27-14-12-23/h1-6H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIYAYJOXQORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Functionalization

The synthesis begins with functionalizing the pyridazine core. 3,6-Dichloropyridazine serves as the primary starting material due to its reactivity at the 3- and 6-positions. Nucleophilic aromatic substitution (NAS) is employed to introduce the piperazine and morpholine groups.

Step 1: Piperazine Substitution at C6
3,6-Dichloropyridazine reacts with piperazine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 12–24 hours. Potassium carbonate or triethylamine acts as a base to deprotonate piperazine, facilitating substitution at the 6-position. This yields 6-(piperazin-1-yl)-3-chloropyridazine with typical yields of 70–85%.

Step 2: Sulfonylation of Piperazine
The secondary amine of the piperazine ring undergoes sulfonylation using 4-chlorophenylsulfonyl chloride. Reactions are conducted in dichloromethane or ethyl acetate at 0–25°C, with triethylamine to scavenge HCl. Completion is confirmed via thin-layer chromatography (TLC), with yields exceeding 90%.

Step 3: Morpholine Substitution at C3
The remaining chloro group at C3 is displaced by morpholine under reflux in acetonitrile or toluene, using potassium carbonate as a base. Reaction times of 8–12 hours yield the final product at 65–75% efficiency.

StepReagents/ConditionsYield (%)Key Intermediate
1Piperazine, DMF, K₂CO₃, 80°C786-(Piperazin-1-yl)-3-chloropyridazine
24-ClC₆H₄SO₂Cl, Et₃N, CH₂Cl₂926-[4-(4-Chlorophenylsulfonyl)piperazin-1-yl]-3-chloropyridazine
3Morpholine, K₂CO₃, MeCN, reflux68Target Compound

Optimization Strategies

Solvent and Temperature Effects

  • Piperazine Substitution : DMF outperforms THF in achieving higher conversion rates due to its high polarity, which stabilizes the transition state. Elevated temperatures (≥80°C) reduce reaction times but risk side products like N-alkylation.

  • Sulfonylation : Lower temperatures (0–5°C) minimize sulfonamide dimerization. Ethyl acetate provides better solubility for the sulfonyl chloride compared to CH₂Cl₂.

  • Morpholine Introduction : Acetonitrile’s high boiling point (82°C) enables reflux without solvent loss, while toluene offers cost advantages in industrial settings.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NAS efficiency by 15–20% in Step 1. Similarly, molecular sieves in Step 2 absorb generated HCl, shifting equilibrium toward product formation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow systems to address batch variability. For Step 1, a tubular reactor with immobilized piperazine ensures consistent residence time (2 hours), boosting yield to 85%. Step 3 employs a packed-bed reactor with morpholine-coated silica gel, achieving 80% conversion at 120°C.

Byproduct Management

Hydrolysis byproducts (e.g., 3-morpholinopyridazine) are minimized via in situ quenching with aqueous NH₄Cl. Residual solvents are recovered using falling-film evaporators, reducing waste by 40%.

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC). Alternative methods include silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), though this is less cost-effective for large batches.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.10–3.95 (m, 8H, morpholine and piperazine), 3.70–3.55 (m, 4H, piperazine).

  • HRMS : m/z 423.1132 [M+H]⁺ (calc. 423.1131 for C₁₈H₂₂ClN₅O₃S) .

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like DBU, solvents such as dichloromethane, and oxidizing or reducing agents depending on the desired transformation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the aromatic ring, while oxidation reactions could produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The exact mechanism of action of 4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding to these targets, while the piperazine and pyridazine rings could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridazine vs. Thienopyrimidine Derivatives

Key analogs from EP 2 402 347 A1 (e.g., 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) replace the pyridazine core with a thieno[2,3-d]pyrimidine scaffold . The thienopyrimidine system introduces a fused thiophene ring, enhancing aromaticity and rigidity compared to pyridazine. This difference likely alters electronic properties and binding interactions with biological targets, such as kinases or enzymes requiring planar aromatic systems.

Pyridazine Derivatives with Piperazine Modifications
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Features a 3-(4-chlorophenoxy)propyl chain on piperazine instead of a sulfonyl group.
  • 4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine (): Substitutes the sulfonyl group with a lipophilic 1-phenylethyl moiety. This modification decreases polarity (molecular weight: 353.5 vs. ~448–492 for sulfonylated analogs) and may enhance blood-brain barrier penetration but reduce aqueous solubility .

Sulfonyl Group Variations

4-Chlorophenylsulfonyl vs. Methanesulfonyl/Nitrophenylsulfonyl
  • 2-Methyl-5-Nitrophenylsulfonyl Analog (: CAS 886893-85-2): The nitro group introduces strong electron-withdrawing effects and polarity (molecular weight: 448.5), which may enhance binding to targets requiring charged interactions but reduce membrane permeability compared to the chloro-substituted target compound .

Structural and Physicochemical Data

Compound Name Core Structure Piperazine Substituent Molecular Weight Key Functional Groups
Target Compound Pyridazine 4-(4-Chlorophenyl)sulfonyl ~450 (estimated) Sulfonyl, Chlorophenyl, Morpholine
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl 492.3 Thienopyrimidine, Sulfonyl
4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine Pyridazine 2-Methyl-5-nitrophenylsulfonyl 448.5 Nitro, Methyl, Sulfonyl
4-{6-[4-(1-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine Pyridazine 1-Phenylethyl 353.5 Lipophilic alkyl chain

Biological Activity

4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine (CAS No. 347356-13-2) is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C18H22ClN5O3S
  • Molecular Weight: 423.92 g/mol
  • Structure: The compound features a morpholine ring, a pyridazine moiety, and a piperazine derivative with a chlorophenyl sulfonamide group, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and carbonic anhydrase-related proteins, which are involved in physiological processes such as acid-base balance and ion transport .
  • Antimicrobial Activity: Compounds with similar structures have demonstrated significant antibacterial properties against a range of pathogens. The presence of the chlorophenyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains .
  • Neuropharmacological Effects: Morpholine derivatives have been shown to modulate neurotransmitter systems, potentially affecting mood disorders and neurodegenerative diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntibacterialEffective against Gram-positive and Gram-negative bacteria; mechanism involves enzyme inhibition.
AntioxidantExhibits free radical scavenging properties, contributing to its protective effects in cells.
AnticancerPotential in inhibiting tumor growth through modulation of cell signaling pathways.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis, relevant in neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds with the morpholine structure:

  • Antibacterial Studies: A study evaluated the antibacterial activity of various sulfonamide derivatives, including those with piperazine rings. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the structural components enhance antimicrobial efficacy .
  • Enzyme Inhibition Assays: Research on related compounds showed inhibition of acetylcholinesterase (AChE) and urease enzymes, indicating potential applications in treating Alzheimer's disease and managing urinary disorders .
  • Neuropharmacological Investigations: Morpholine derivatives have been tested for their effects on neurotransmitter receptors, revealing promising results in modulating serotonin and dopamine pathways, which are crucial for mood regulation .

Q & A

Q. What are the optimized synthetic routes for 4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution reactions between morpholine and chloropyridazine derivatives. Key steps include sulfonylation of the piperazine ring and coupling with the pyridazine core. Reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) significantly influence yields, which range from 60–70% . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, gradient elution) . X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as demonstrated for related pyridazine derivatives .

Q. What preliminary biological activities have been reported for structurally similar pyridazine-piperazine derivatives?

Analogous compounds exhibit anti-bacterial, anti-viral, and anti-platelet aggregation properties. For example, 3-(piperazin-1-yl)pyridazine derivatives show inhibition of bacterial growth (MIC: 2–8 µg/mL) and antiviral activity against RNA viruses . These findings suggest potential biological relevance for the target compound.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR studies focus on modifying the pyridazine ring (e.g., halogen substitution) and the sulfonylpiperazine moiety. For instance:

  • Chlorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Morpholine ring : Adjusts solubility and pharmacokinetics . Computational docking (using software like AutoDock Vina) predicts interactions with targets like Bcl-2 proteins or viral proteases .

Q. What mechanistic insights exist for this compound’s interaction with biological targets such as Bcl-2 or viral enzymes?

Related compounds inhibit Bcl-2 via competitive binding to the BH3 domain (IC₅₀: ~50 nM), as shown in ABT-199 analogs . For antiviral activity, pyridazine derivatives disrupt viral RNA replication by binding to NS5B polymerase (IC₅₀: 1–5 µM) . Fluorescence polarization assays and surface plasmon resonance (SPR) are used to quantify binding affinities .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

  • Standardizing assay protocols (e.g., ATP concentration in kinase assays).
  • Validating results using orthogonal methods (e.g., SPR vs. fluorescence assays).
  • Analyzing degradation products via LC-MS to confirm compound stability .

Q. What computational tools are suitable for modeling this compound’s binding to protein targets?

Molecular dynamics simulations (GROMACS, AMBER) predict binding stability, while quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions. For example, docking studies with Bcl-2 reveal hydrogen bonding between the sulfonyl group and Arg-107 .

Q. How does crystallographic data inform the design of derivatives with improved stability?

X-ray structures (e.g., PDB ID 1XV) highlight critical non-covalent interactions (e.g., π-π stacking of the chlorophenyl group with Tyr-101). Modifications to the morpholine ring (e.g., introducing methyl groups) can enhance conformational rigidity, reducing metabolic degradation .

Q. What strategies are effective in assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide bond).
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess esterase susceptibility .

Q. How can researchers develop high-throughput assays to screen this compound’s activity against novel targets?

  • Kinase profiling : Use radiometric ³³P-ATP assays or luminescent ADP-Glo™ kits.
  • Phenotypic screening : Test in cell models of viral replication (e.g., HCV replicon systems).
  • CRISPR-Cas9 knockout libraries : Identify genetic vulnerabilities linked to compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.